![molecular formula C19H25N3O3 B10782696 MDMB-4en-PINACA butanoic acid](/img/structure/B10782696.png)
MDMB-4en-PINACA butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDMB-4en-PINACA butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. This compound metabolite is structurally related to MDMB-4en-PINACA, which is an indazole-based synthetic cannabinoid .
Vorbereitungsmethoden
The preparation of MDMB-4en-PINACA butanoic acid metabolite involves several synthetic routes and reaction conditions. The primary synthetic route includes the following steps:
Synthesis of MDMB-4en-PINACA: This involves the reaction of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate with appropriate reagents under controlled conditions.
Metabolism to Butanoic Acid Metabolite: The parent compound, MDMB-4en-PINACA, undergoes metabolic transformations such as ester hydrolysis, oxidation, and hydroxylation to form the butanoic acid metabolite
Industrial production methods for synthetic cannabinoids like MDMB-4en-PINACA typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
MDMB-4en-PINACA butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The double bond in the pentenyl side chain undergoes oxidation to form epoxides and dihydrodiols.
Ester Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid.
Hydroxylation: Hydroxyl groups are introduced into the molecule at various positions.
Dehydrogenation: Removal of hydrogen atoms to form double bonds or other unsaturated structures
Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various oxidizing agents. Major products formed from these reactions include dihydrodiol derivatives, hydroxylated metabolites, and the butanoic acid metabolite itself .
Wissenschaftliche Forschungsanwendungen
MDMB-4en-PINACA butanoic acid metabolite has several scientific research applications:
Forensic Toxicology: It is used as a reference standard for the detection of synthetic cannabinoid use in biological samples such as urine and blood.
Pharmacokinetics: Studies on the metabolism and excretion of synthetic cannabinoids often involve this metabolite to understand the pharmacokinetic profiles of these compounds.
Analytical Chemistry: It serves as a standard for developing and validating analytical methods for the detection and quantification of synthetic cannabinoids.
Wirkmechanismus
MDMB-4en-PINACA butanoic acid metabolite exerts its effects by acting as an agonist at cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the metabolite to these receptors activates intracellular signaling pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
MDMB-4en-PINACA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as:
MDMB-4en-PINACA: The parent compound, which undergoes metabolism to form the butanoic acid metabolite.
5F-MDMB-PINACA: Another indazole-based synthetic cannabinoid with similar structural features.
ADB-BUTINACA: A synthetic cannabinoid with a butanoic acid metabolite that shares structural similarities.
The uniqueness of this compound metabolite lies in its specific metabolic pathway and the formation of distinct metabolites that serve as markers for forensic and analytical purposes .
Eigenschaften
Molekularformel |
C19H25N3O3 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25) |
InChI-Schlüssel |
PZJJLRYZVOOSGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.